2-phenoxy-N-(thiophen-3-ylmethyl)acetamide
Description
2-Phenoxy-N-(thiophen-3-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group at the 2-position of the acetamide core and a thiophen-3-ylmethyl substituent on the nitrogen atom. This compound is structurally tailored to optimize interactions with biological targets, particularly in the context of protein binding and inhibition. Its synthesis typically involves coupling activated acyl intermediates (e.g., acyl chlorides) with heterocyclic amines under controlled conditions .
Properties
IUPAC Name |
2-phenoxy-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(14-8-11-6-7-17-10-11)9-16-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKKONGIJDSOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of phenoxyacetic acid with thiophen-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophen-3-ylmethylamine derivatives.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
2-phenoxy-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenoxy group may facilitate binding to aromatic residues in proteins, while the thiophene group could interact with sulfur-containing amino acids. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-phenoxy-N-(thiophen-3-ylmethyl)acetamide can be contextualized against related acetamide derivatives, as detailed below:
Structural Variations and Electronic Effects
Key Observations:
- Phenoxy vs.
- Thiophene vs. Pyridine: Thiophene-containing analogs (e.g., compound I) exhibit sulfur-mediated interactions, while pyridine-based derivatives (e.g., 5RH1) engage in hydrogen bonding via nitrogen lone pairs .
Research Findings and Implications
Substituent Optimization: The phenoxy group in this compound is superior to thiophene for α-synuclein binding, but thiophene-containing analogs may excel in sulfur-rich environments (e.g., enzyme active sites with cysteine residues) .
Electronic Tuning: Bromo or methoxy substituents on the phenoxy ring (e.g., compound 73 vs. 71) modulate binding affinity, suggesting that electron-withdrawing groups enhance target engagement .
Heterocyclic Diversity: Pyridine and benzotriazole derivatives exhibit distinct interaction profiles, underscoring the need for target-specific structural tailoring .
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